molecular formula C6H12ClNO3 B2866315 Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride CAS No. 2375267-40-4

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride

Cat. No.: B2866315
CAS No.: 2375267-40-4
M. Wt: 181.62
InChI Key: IIKCQRSDVJZHFM-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the empirical formula C5H10ClNO2 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of “this compound” is 151.59 . The InChI code is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H .


Chemical Reactions Analysis

“this compound” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can also be used to prepare inhibitors of human glycogen phosphorylase to treat hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance or tissue ischemia .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Prodrug Design and Modification

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride is relevant in the context of prodrug design. For instance, 3'-Azido-2',3'-dideoxythymidine (AZT), used in HIV treatment, is modified into various prodrugs, with one approach involving 5'-O-substituted prodrugs, where the conjugating moiety is linked via a 5'-O-ester or 5'-O-phosphate group. These modifications aim to enhance anti-HIV activity, improve blood-brain barrier penetration, and modify pharmacokinetic properties, like increasing plasma half-life and improving drug delivery for site-specific targeting or drug localization (Parang, Wiebe, & Knaus, 2000).

Synthesis of Novel Analog Compounds

The chemical serves as a basis for synthesizing novel analog compounds, like 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline. This involves reactions with α,β-dibromo carbonyl ester and benzylamine, yielding compounds like 1-benzyl-2-carbomethoxy-4-methyl-azetidine. These synthesized compounds are valuable in creating high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Development of Pharmaceutical Intermediates

The compound is instrumental in the preparation of pharmaceutical intermediates like azetidine-3-carboxylic acid, derived from commercially available diethylbis(hydroxymethyl)malonate. This synthesis includes azetidine ring-formation and decarboxylation under pH-controlled conditions, producing mono acid azetidine, which is then hydrogenated to yield the title compound (Miller et al., 2003).

Applications in Asymmetric Synthesis

In the field of asymmetric synthesis, the compound plays a role in the enantioselective functionalization of α-methylene C–H bonds in amines, including azetidines. This process, catalyzed by Pd(II), is significant in drug discovery as it affords high enantioselectivities and exclusive regioselectivity, crucial for developing bioactive compounds and therapeutic agents (Jain, Verma, Xia, & Yu, 2016).

Creation of Iminosugars and Peptide Chimeras

The chemical is utilized in synthesizing polyhydroxylated azetidine iminosugars and related compounds from d-glucose, which have shown significant inhibitory activity against enzymes like amyloglucosidase. Additionally, it aids in producing enantiopure azetidine-2-carboxylic acid analogs with various heteroatomic side chains, useful in studying peptide activity influence (Lawande et al., 2015; Sajjadi & Lubell, 2008).

Safety and Hazards

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(4-8)2-7-3-6;/h7-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCQRSDVJZHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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